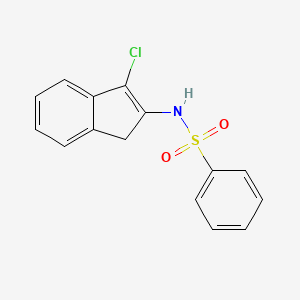phosphanium bromide CAS No. 88410-09-7](/img/structure/B14397654.png)
[Bromo(difluoro)methyl](triethyl)phosphanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromo(difluoro)methylphosphanium bromide is a chemical compound that features a bromodifluoromethyl group attached to a triethylphosphanium moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bromo(difluoro)methylphosphanium bromide typically involves the reaction of triethylphosphine with bromodifluoromethane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of Triethylphosphine: Triethylphosphine is synthesized by reacting phosphorus trichloride with ethylmagnesium bromide.
Reaction with Bromodifluoromethane: Triethylphosphine is then reacted with bromodifluoromethane in the presence of a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to form Bromo(difluoro)methylphosphanium bromide.
Industrial Production Methods
Industrial production of Bromo(difluoro)methylphosphanium bromide follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Bromo(difluoro)methylphosphanium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromodifluoromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form phosphine oxides or reduction to form phosphines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alcohols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in coupling reactions.
Major Products Formed
Nucleophilic Substitution: Products include substituted phosphonium salts.
Oxidation: Phosphine oxides are formed.
Reduction: Phosphines are produced.
Coupling Reactions: Coupled organic compounds with new carbon-carbon bonds are formed.
Wissenschaftliche Forschungsanwendungen
Bromo(difluoro)methylphosphanium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds and in coupling reactions.
Biology: The compound is studied for its potential use in modifying biomolecules and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and as a tool in drug discovery.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Wirkmechanismus
The mechanism of action of Bromo(difluoro)methylphosphanium bromide involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The bromodifluoromethyl group can participate in nucleophilic substitution reactions, while the triethylphosphanium moiety can stabilize reaction intermediates. The compound’s reactivity is influenced by the electronic and steric effects of the substituents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[Bromo(difluoro)methyl]trimethylsilane: Similar in structure but with a trimethylsilane group instead of triethylphosphanium.
Ethyl bromodifluoroacetate: Contains a bromodifluoromethyl group but is an ester rather than a phosphonium salt.
Uniqueness
Bromo(difluoro)methylphosphanium bromide is unique due to the presence of both a bromodifluoromethyl group and a triethylphosphanium moiety. This combination imparts distinct reactivity and stability, making it valuable in specific synthetic applications and research contexts.
Eigenschaften
CAS-Nummer |
88410-09-7 |
|---|---|
Molekularformel |
C7H15Br2F2P |
Molekulargewicht |
327.97 g/mol |
IUPAC-Name |
[bromo(difluoro)methyl]-triethylphosphanium;bromide |
InChI |
InChI=1S/C7H15BrF2P.BrH/c1-4-11(5-2,6-3)7(8,9)10;/h4-6H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
XVKFKJBCSMTZMN-UHFFFAOYSA-M |
Kanonische SMILES |
CC[P+](CC)(CC)C(F)(F)Br.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



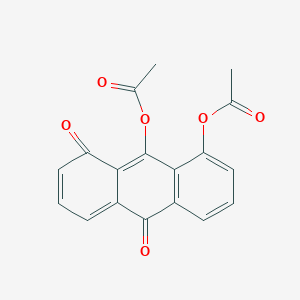
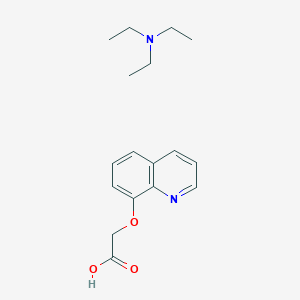
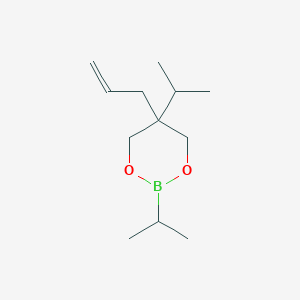
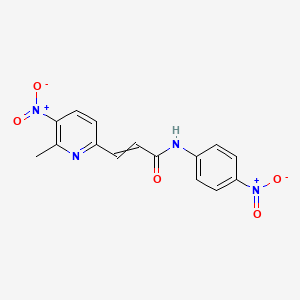
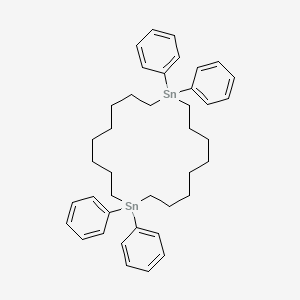
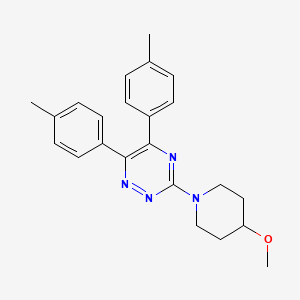

![5-Methyl-2-azabicyclo[3.2.2]non-1-ene](/img/structure/B14397633.png)


![3-[2-(3-Methylphenoxy)ethyl]aniline](/img/structure/B14397643.png)

